![molecular formula C25H32O4S B12577971 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate CAS No. 199273-82-0](/img/structure/B12577971.png)
4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate is a complex organic compound that features both ether and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate typically involves multiple steps:
Formation of the Ether Linkage: The initial step involves the reaction of 4-hydroxybenzoic acid with hex-5-en-1-ol in the presence of a dehydrating agent like sulfuric acid to form the ether linkage.
Formation of the Ester Linkage: The next step involves the esterification of the resulting compound with 4-hydroxybenzoic acid and 6-sulfanylhexanol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing ester groups.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted ethers.
Scientific Research Applications
4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The ester and ether linkages may also interact with various enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-acryloyloxyhexyl)oxy]benzoate
- 4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-methoxyhexyl)oxy]benzoate
Uniqueness
4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group.
Properties
CAS No. |
199273-82-0 |
|---|---|
Molecular Formula |
C25H32O4S |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4-hex-5-enoxyphenyl) 4-(6-sulfanylhexoxy)benzoate |
InChI |
InChI=1S/C25H32O4S/c1-2-3-4-7-18-28-23-14-16-24(17-15-23)29-25(26)21-10-12-22(13-11-21)27-19-8-5-6-9-20-30/h2,10-17,30H,1,3-9,18-20H2 |
InChI Key |
LJEMNQPWNZKNGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


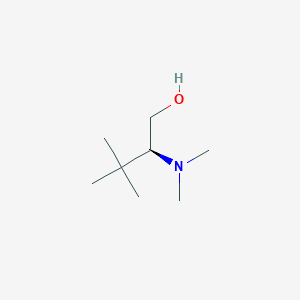
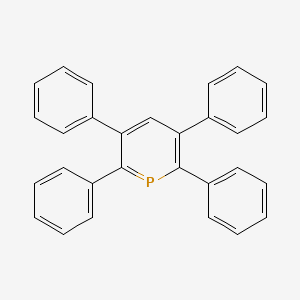
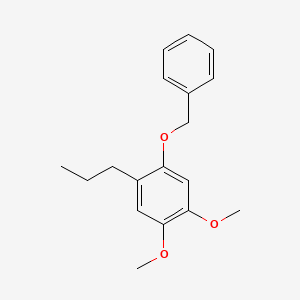

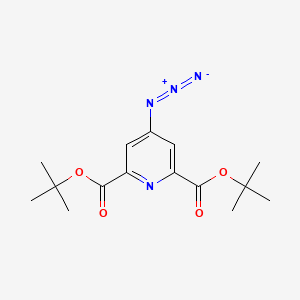
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)

![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
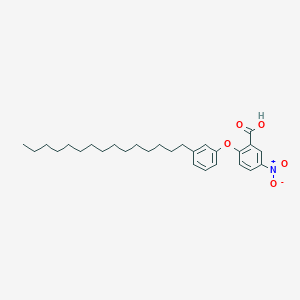
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
